Cas no 138370-14-6 (9,8,14-[2]Buten[1]yl[4]ylideneanthra[1,2-b]benz[f]azocine-5,6,20-trione,8,9,14,15-tetrahydro-1,4,6,8,17,19-hexahydroxy-18-methyl-, (8R,9S,14S,17S)-(9CI))

9,8,14-[2]Buten[1]yl[4]ylideneanthra[1,2-b]benz[f]azocine-5,6,20-trione,8,9,14,15-tetrahydro-1,4,6,8,17,19-hexahydroxy-18-methyl-, (8R,9S,14S,17S)-(9CI) structure
138370-14-6 structure
Nome del prodotto:9,8,14-[2]Buten[1]yl[4]ylideneanthra[1,2-b]benz[f]azocine-5,6,20-trione,8,9,14,15-tetrahydro-1,4,6,8,17,19-hexahydroxy-18-methyl-, (8R,9S,14S,17S)-(9CI)
Numero CAS:138370-14-6
MF:C28H19NO9
MW:513.451768159866
CID:217784
PubChem ID:126391

9,8,14-[2]Buten[1]yl[4]ylideneanthra[1,2-b]benz[f]azocine-5,6,20-trione,8,9,14,15-tetrahydro-1,4,6,8,17,19-hexahydroxy-18-methyl-, (8R,9S,14S,17S)-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 9,8,14-[2]Buten[1]yl[4]ylideneanthra[1,2-b]benz[f]azocine-5,6,20-trione,8,9,14,15-tetrahydro-1,4,6,8,17,19-hexahydroxy-18-methyl-, (8R,9S,14S,17S)-(9CI)
    • 9,8,14-[2]Buten[1]yl[4]ylideneanthra[1,2-b]benz[f]azocine-5,6,20-trione,8,9,14,15-tetrahydro-1,4,6,8,17,19-hexahydroxy-18-met
    • 9,8,14-[2]Buten[1]yl[4]ylideneanthra[1,2-b]benz[f]azocine-5,6,20-trione,8,9,14,15-tetrahydro-1...
    • Dynemicin Q
    • 1,4,6,8,17,19-hexahydroxy-18-methyl-8,9,14,15-tetrahydro-8,14,9-(but[2]ene[1,1,4]triyl)anthra[1,2-b]benzo[f]azocine-5,16,20-trione
    • 9,8,14-(2)Buten(1)yl(4)ylideneanthra(1,2-b)benz(f)azocine-5,6,20-trione, 8,9,14,15-tetrahydro-1,4,6,8,17,19-hexahydroxy-18-methyl-, (8R-(8alpha,9beta,14beta,17S*))-
    • 2,3,5,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),4,8,10,12,16,19,21,23,26-decaene-6,18,25-trione
    • 138370-14-6
    • DTXSID40930079
    • Inchi: InChI=1S/C28H19NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-8,20,26,29-33,37-38H,1H3
    • Chiave InChI: CUJOMOBZUHNQJD-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC(O)=C2C(C3=C(O)C=C4C5(C6C(C(=C(C)C5(C(C5=CC=CC=C56)NC4=C3C(=O)C=12)O)O)=O)O)=O

Proprietà calcolate

  • Massa esatta: 513.10597
  • Massa monoisotopica: 513.10598118g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 0
  • Complessità: 1150
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 845
  • Carica superficiale: 0
  • Superficie polare topologica: 185Ų
  • XLogP3: 1.7

Proprietà sperimentali

  • PSA: 184.62

9,8,14-[2]Buten[1]yl[4]ylideneanthra[1,2-b]benz[f]azocine-5,6,20-trione,8,9,14,15-tetrahydro-1,4,6,8,17,19-hexahydroxy-18-methyl-, (8R,9S,14S,17S)-(9CI) Letteratura correlata

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.